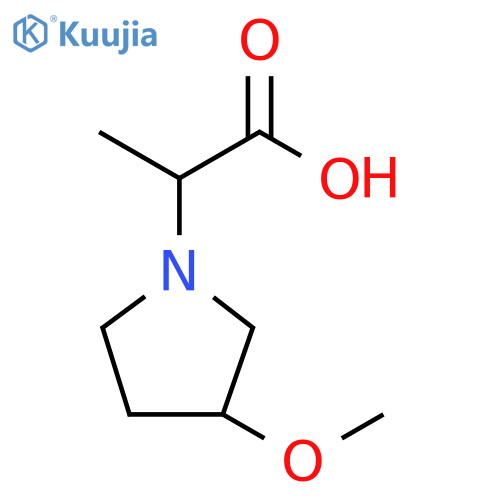Cas no 1691084-20-4 (2-(3-methoxypyrrolidin-1-yl)propanoic acid)
2-(3-メトキシピロリジン-1-イル)プロパン酸は、メトキシ基を有するピロリジン環とプロパン酸が結合した有機化合物です。この構造は高い分子多様性を提供し、医薬品中間体や創薬研究において重要な役割を果たします。特に、3位のメトキシ基が立体障害や電子効果を調整可能なため、標的分子との特異的相互作用が期待されます。カルボン酸部位はさらなる誘導体化が可能で、アミド結合形成やエステル化などの反応に適しています。脂溶性と水溶性のバランスが良く、生体利用性の向上が特徴です。有機合成化学や医薬品開発分野で有用なビルディングブロックとしての潜在性を有しています。

1691084-20-4 structure
商品名:2-(3-methoxypyrrolidin-1-yl)propanoic acid
CAS番号:1691084-20-4
MF:C8H15NO3
メガワット:173.209602594376
CID:5580034
2-(3-methoxypyrrolidin-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidineacetic acid, 3-methoxy-α-methyl-
- 2-(3-Methoxypyrrolidin-1-yl)propanoic Acid
- 2-(3-methoxypyrrolidin-1-yl)propanoic acid
-
- インチ: 1S/C8H15NO3/c1-6(8(10)11)9-4-3-7(5-9)12-2/h6-7H,3-5H2,1-2H3,(H,10,11)
- InChIKey: ODQLYUAYLAFOMR-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(OC)C1)(C)C(=O)O
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Predicted)
- ふってん: 270.4±35.0 °C(Predicted)
- 酸性度係数(pKa): 2.56±0.10(Predicted)
2-(3-methoxypyrrolidin-1-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-4965-0.25g |
2-(3-methoxypyrrolidin-1-yl)propanoic acid |
1691084-20-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| TRC | M172526-100mg |
2-(3-Methoxypyrrolidin-1-yl)propanoic Acid |
1691084-20-4 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M172526-1g |
2-(3-Methoxypyrrolidin-1-yl)propanoic Acid |
1691084-20-4 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-4965-10g |
2-(3-methoxypyrrolidin-1-yl)propanoic acid |
1691084-20-4 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| Life Chemicals | F1907-4965-1g |
2-(3-methoxypyrrolidin-1-yl)propanoic acid |
1691084-20-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-4965-0.5g |
2-(3-methoxypyrrolidin-1-yl)propanoic acid |
1691084-20-4 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-4965-5g |
2-(3-methoxypyrrolidin-1-yl)propanoic acid |
1691084-20-4 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-4965-2.5g |
2-(3-methoxypyrrolidin-1-yl)propanoic acid |
1691084-20-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| TRC | M172526-500mg |
2-(3-Methoxypyrrolidin-1-yl)propanoic Acid |
1691084-20-4 | 500mg |
$ 365.00 | 2022-06-04 |
2-(3-methoxypyrrolidin-1-yl)propanoic acid 関連文献
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
1691084-20-4 (2-(3-methoxypyrrolidin-1-yl)propanoic acid) 関連製品
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬